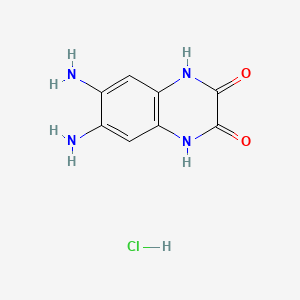

6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride

Description

6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride is a quinoxaline derivative characterized by two amino substituents at the 6- and 7-positions of the heterocyclic core. This compound’s structure imparts unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The amino groups enhance hydrogen-bonding capabilities and polarity, which influence solubility, reactivity, and interactions with biological targets .

Properties

CAS No. |

71477-21-9 |

|---|---|

Molecular Formula |

C8H9ClN4O2 |

Molecular Weight |

228.63 g/mol |

IUPAC Name |

6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |

InChI |

InChI=1S/C8H8N4O2.ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;/h1-2H,9-10H2,(H,11,13)(H,12,14);1H |

InChI Key |

LIPIIKOCKAUSQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride typically involves the reaction of appropriate quinoxaline derivatives with amines under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The amino groups at positions 6 and 7 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Neuropharmacological Applications

The compound has been studied for its neuroprotective properties. Research indicates that derivatives of quinoxaline-2,3-dione, including 6,7-diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride, exhibit significant neuropharmacological effects.

Case Study: Neuroprotection Against Ethidium Bromide-Induced Demyelination

A study demonstrated that synthesized quinoxaline derivatives effectively counteracted demyelination in rat models induced by ethidium bromide. The tests included various behavioral assessments such as:

- Open Field Exploratory Behavior Test

- Rota Rod Test

- Grip Strength Test

The results indicated that specific derivatives improved locomotor activity and reversed muscle weakness caused by demyelination. The most effective compound showed a significant increase in ambulation and a decrease in freezing time compared to untreated groups .

Anticancer Research

The potential of this compound in cancer therapy has also been explored. It has been associated with cytotoxic activities against various cancer cell lines.

Antitumor Activities

Recent studies have shown that quinoxaline derivatives possess potent cytotoxic effects against human cancer cells. For instance:

- Compounds derived from 6,7-dichloroquinoxaline-5,8-dione exhibited IC50 values as low as 0.06 µM against specific cancer cell lines such as SK-OV-3 (ovarian cancer) and XF-498 (neuroblastoma) .

This suggests that modifications to the quinoxaline structure can enhance its interaction with DNA and other cellular targets, leading to increased antitumor efficacy.

Synthesis and Organic Chemistry Applications

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical reactions that can yield other biologically active compounds.

Synthetic Routes

Various synthetic approaches have been developed to create derivatives of quinoxaline compounds:

- The reaction of o-phenylenediamine with oxalic acid under microwave irradiation produces quinoxaline derivatives efficiently.

- Subsequent reactions with different nucleophiles can yield diverse products with potential biological activities .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Neuropharmacology | Effective against ethidium bromide-induced demyelination; improves locomotor activity. |

| Anticancer Research | Potent cytotoxicity against various cancer cell lines; IC50 values as low as 0.06 µM. |

| Organic Synthesis | Acts as an intermediate for synthesizing biologically active compounds; efficient synthetic routes available. |

Mechanism of Action

The mechanism of action of 6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 6 and 7 play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s quinoxaline core is essential for its structural stability and interaction with biological molecules .

Comparison with Similar Compounds

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione

- Substituents : Nitro groups at 6- and 7-positions.

- Key Differences: Acidity: Nitro groups are strongly electron-withdrawing, lowering the pKa of the quinoxaline dione compared to the amino-substituted analog. This affects deprotonation behavior and binding affinity to glutamate receptors (e.g., GluA2) . Reactivity: Nitro groups facilitate reduction reactions, whereas amino groups participate in nucleophilic or hydrogen-bonding interactions.

6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione

- Substituents : Chlorine atoms at 6- and 7-positions.

- Key Differences: Solubility: Chlorine’s hydrophobic nature reduces water solubility compared to the amino-substituted compound. However, carbonyl and chlorine groups enhance solubility in polar aprotic solvents like DMSO . Biological Activity: Exhibits antimicrobial and antitumor properties, likely due to chlorine’s electronegativity and membrane permeability .

6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione

- Substituents : Methyl groups at 6- and 7-positions.

- Key Differences: Optical Properties: Methyl groups induce steric hindrance but lack hydrogen-bonding capacity. This contrasts with the amino derivative, which forms hydrogen-bonded dimers (e.g., in crystal structures) . Electrochemical Behavior: Exhibits a low-lying HOMO energy level (-5.2 eV), beneficial for electron-transporting materials. The amino analog may show altered redox properties due to electron-donating effects .

- Applications : Used in organic electronics and as a host for water clusters in supramolecular chemistry .

Comparative Data Table

Research Findings and Implications

- Biological Activity: Amino and nitro derivatives show divergent receptor-binding profiles. The amino compound’s basicity may enhance interactions with acidic residues in enzymes or receptors, whereas nitro derivatives excel in antagonistic roles .

- Material Science: Amino-substituted quinoxalines are promising for optoelectronics due to tunable fluorescence and H-bonding-driven self-assembly, contrasting with methyl derivatives’ electron-transport capabilities .

- Environmental Considerations: Chlorinated analogs require degradation studies, while amino derivatives may exhibit improved biodegradability due to nitrogen’s role in microbial metabolism .

Biological Activity

6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride (CAS Number: 71477-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumoral, and other pharmacological properties.

- Molecular Formula : C₈H₉ClN₄O₂

- Molecular Weight : 228.636 g/mol

- Boiling Point : 481.2ºC

- Flash Point : 244.8ºC

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that 6,7-diaminoquinoxaline derivatives show significant activity against various bacterial strains and fungi.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Zone of inhibition: 12-18 mm | |

| Escherichia coli | No significant activity observed | |

| Candida albicans | Zone of inhibition: 13-18.5 mm |

In particular, the compound has been noted for its antifungal activity comparable to amphotericin B against Candida species .

Antitumoral Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cells.

| Cell Line | Growth Inhibition (%) | Concentration (μM) | Reference |

|---|---|---|---|

| MCF-7 | ≥88.68% | 10 | |

| HepG2 | Significant inhibition | 10 | |

| HCT-116 | Significant inhibition | 10 |

The mechanism appears to involve the downregulation of key proteins associated with cell survival and proliferation, such as HIF1α and BCL2 .

Other Pharmacological Activities

Additionally, the compound exhibits anti-inflammatory properties and has been studied for its potential as a dual inhibitor of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) pathways, which are critical in cancer progression .

Structure-Activity Relationship

The biological activity of quinoxaline derivatives is heavily influenced by their structural modifications. For example:

- The presence of electron-withdrawing groups enhances anticancer activity.

- Substituents at specific positions on the quinoxaline core can significantly alter antimicrobial efficacy .

Case Studies

- Antimycobacterial Activity : Some derivatives have shown high activity against Mycobacterium tuberculosis strains, indicating potential use in treating tuberculosis .

- Antiproliferative Studies : A study highlighted the effectiveness of certain quinoxaline derivatives in reducing cell viability in hypoxic conditions typical of tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.